9,11-Octadecadienoic acid

Catalog No.
S1538588
CAS No.
544-71-8
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,11-Octadecadienoic acid

CAS Number

544-71-8

Product Name

9,11-Octadecadienoic acid

IUPAC Name

(9E,11E)-octadeca-9,11-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9+

InChI Key

JBYXPOFIGCOSSB-XBLVEGMJSA-N

SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Synonyms

(9Z,11E)-9,11-octadecadienoic acid, 9,11-isolinoleic acid, 9,11-linoleic acid, 9,11-linoleic acid, (E,E)-isomer, 9,11-linoleic acid, (E,Z)-isomer, 9,11-linoleic acid, (Z,E)-isomer, 9,11-linoleic acid, (Z,Z)-isomer, 9,11-linoleic acid, potassium salt, 9,11-octadecadienoate, 9,11-octadecadienoic acid, 9-cis-11-trans-octadecadienoic acid, c9t11 CLA, cis-9-trans-11-octadecadienoic acid, octadeca-9,11-dienoic acid, rumenic acid

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C/C=C/CCCCCCCC(=O)O

Biomarker of Oxidative Stress:

9,11-Octadecadienoic acid (9,11-ODA) is a type of fatty acid known as a diene-conjugated fatty acid. These fatty acids are formed in the body as a result of free radical attack on lipids (fats) []. Due to this process, 9,11-ODA has been studied as a potential biomarker of oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants in the body [].

Source in Food and Animal Products:

While not as prevalent as other types of fatty acids, 9,11-ODA can be found naturally in some foods, including safflower oil and full-fat soybeans [, ]. Additionally, studies have shown that the milk of cows fed diets rich in safflower seeds or full-fat rapeseeds can have elevated levels of 9,11-ODA, indicating potential dietary sources of this compound [].

9,11-Octadecadienoic acid (ODA) is not a single specific molecule but rather a general term for a group of fatty acids with 18 carbon atoms and two double bonds separated by one single bond. These double bonds can have different configurations, leading to various isomers of ODA. The most common isomers are:

  • Rumenic acid (cis-9, trans-11 ODA): Found in dairy and ruminant meat [].
  • Isolinoleic acid (trans-9, trans-11 ODA): Less common, found in some plant and seed oils [].

ODAs are a type of polyunsaturated fatty acid (PUFA) and are of interest in scientific research due to their potential health benefits [].


Molecular Structure Analysis

The core structure of ODA consists of an 18-carbon chain with a carboxylic acid group (COOH) at one end. The two double bonds can be located at different positions within the chain, designated by their carbon number and geometric configuration (cis or trans). The cis configuration creates a bend in the chain, while the trans configuration allows for a straighter structure.

The specific location and configuration of the double bonds impact the molecule's shape and chemical properties. Rumenic acid (cis-9, trans-11) has a more "bent" structure compared to isolinoleic acid (trans-9, trans-11) due to the cis double bond. This difference in shape may influence how the molecule interacts with other molecules in biological systems.


Chemical Reactions Analysis

Synthesis:

ODAs are naturally synthesized in ruminant animals by bacteria in the rumen. These bacteria convert linoleic acid (another PUFA) into various ODA isomers, including rumenic acid [].

Limited commercial synthesis methods exist for specific ODA isomers. These methods often involve complex chemical reactions or enzymatic processes.

Decomposition:

ODAs can undergo typical fatty acid degradation pathways through beta-oxidation in the body, where they are broken down for energy production.

Other Relevant Reactions:

ODAs can participate in various reactions common to fatty acids, such as esterification (forming esters) and hydrogenation (saturation of double bonds).


Physical And Chemical Properties Analysis

  • Melting point: Around -5 to 5 °C (estimated).
  • Boiling point: High boiling point (above 300 °C) due to the long carbon chain.
  • Solubility: Low solubility in water, but soluble in organic solvents like chloroform and hexane.
  • Stability: Relatively stable under normal storage conditions but can degrade with prolonged exposure to heat, light, and oxygen.
  • Anticarcinogenic effects: Rumenic acid may influence gene expression and cell signaling pathways, potentially inhibiting cancer cell growth.
  • Anti-inflammatory properties: ODAs might modulate inflammatory processes by affecting the production of inflammatory mediators.
  • Body composition effects: Rumenic acid may play a role in fat metabolism, potentially influencing body fat composition.

Physical Description

Liquid

XLogP3

7.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.240230259 g/mol

Monoisotopic Mass

280.240230259 g/mol

Heavy Atom Count

20

Appearance

Unit:25 mgPurity:98+%Physical solid

UNII

K3BO6AJ7F7

Other CAS

544-71-8
1839-11-8

Wikipedia

Octadeca-9,11-dienoic acid
(9E,11E)-octadeca-9,11-dienoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

General Manufacturing Information

9,11-Octadecadienoic acid: ACTIVE

Dates

Modify: 2023-08-15
1.Ip, C.,Scimeca, J.A., and Thompson, H.J. Conjugated linoleic acid. Cancer 74, 1050-1054 (1994).

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